3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
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Overview
Description
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of ethylsulfanyl groups, a methoxyphenyl group, and a methylprop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl mercaptan, and acetone.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Introduction of Ethylsulfanyl Groups: The intermediate is then treated with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl groups, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
- 3,3-Bis(ethylsulfanyl)-1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one
Uniqueness
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of both ethylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structural features differentiate it from similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
82238-78-6 |
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Molecular Formula |
C15H20O2S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3,3-bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C15H20O2S2/c1-5-18-15(19-6-2)11(3)14(16)12-7-9-13(17-4)10-8-12/h7-10H,5-6H2,1-4H3 |
InChI Key |
AKBFMUQJJGQWER-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C)C(=O)C1=CC=C(C=C1)OC)SCC |
Origin of Product |
United States |
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